molecular formula C9H7Br3O B7823519 (Allyloxy)tribromobenzene CAS No. 26762-91-4

(Allyloxy)tribromobenzene

Cat. No.: B7823519
CAS No.: 26762-91-4
M. Wt: 370.86 g/mol
InChI Key: FJNNYLPBIOZVIQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Allyloxy)tribromobenzene typically involves the reaction of 2,4,6-tribromophenol with allyl chloride in the presence of a base. One common method includes the following steps :

  • Preparation of sodium tribromophenolate by reacting 2,4,6-tribromophenol with sodium hydroxide.
  • Addition of sodium stearate and phenyl triethyl ammonium chloride as a catalyst.
  • Refluxing the mixture with allyl chloride in ethanol at 75°C for 6.5 hours.
  • Cooling the reaction mixture, followed by filtration and drying to obtain the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Allyloxy)tribromobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The allyloxy group can undergo oxidation to form epoxides or reduction to form alcohols.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as m-chloroperbenzoic acid for epoxidation.

    Reducing Agents: Such as lithium aluminum hydride for reduction.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

    Oxidation Products: Epoxides and other oxidized derivatives.

    Reduction Products: Alcohols and other reduced derivatives.

Scientific Research Applications

(Allyloxy)tribromobenzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (Allyloxy)tribromobenzene involves its interaction with molecular targets through its bromine atoms and allyloxy group. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms and the electron-donating effects of the allyloxy group.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Tribromobenzene
  • 1,2,4-Tribromobenzene
  • 1,3,5-Tribromobenzene

Uniqueness

(Allyloxy)tribromobenzene is unique due to the presence of the allyloxy group, which imparts different reactivity compared to other tribromobenzenes. This functional group allows for additional chemical transformations and applications that are not possible with simple tribromobenzenes .

Properties

IUPAC Name

1,2,3-tribromo-4-prop-2-enoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br3O/c1-2-5-13-7-4-3-6(10)8(11)9(7)12/h2-4H,1,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNNYLPBIOZVIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C(=C(C=C1)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30949579
Record name 1,2,3-Tribromo-4-[(prop-2-en-1-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30949579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2167063-57-0, 26762-91-4
Record name 1,2,3-Tribromo-4-[(prop-2-en-1-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30949579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (allyloxy)tribromobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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